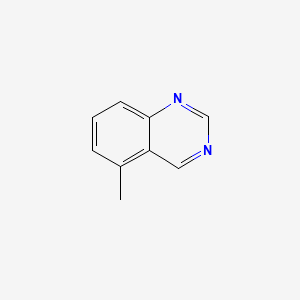
5-Methylquinazoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methylquinazoline is a heterocyclic aromatic organic compound that belongs to the quinazoline family Quinazolines are nitrogen-containing heterocycles that have garnered significant attention due to their diverse biological and pharmacological activities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methylquinazoline can be achieved through several methods. One common approach involves the cyclization of 2-aminobenzonitrile with formamide under acidic conditions. Another method includes the reaction of anthranilic acid with formamide, followed by methylation at the 5-position using methyl iodide in the presence of a base .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and microwave-assisted synthesis has been explored to enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 5-Methylquinazoline undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, alkylating agents.
Major Products Formed:
Oxidation: Quinazoline N-oxides.
Reduction: Dihydroquinazoline derivatives.
Substitution: Halogenated or alkylated quinazoline derivatives.
Applications De Recherche Scientifique
5-Methylquinazoline has been extensively studied for its applications in various scientific fields:
Mécanisme D'action
The mechanism of action of 5-Methylquinazoline involves its interaction with specific molecular targets and pathways. For instance, certain derivatives of this compound act as inhibitors of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes . The compound’s ability to bind to these enzymes and inhibit their activity contributes to its anti-inflammatory effects. Additionally, this compound derivatives have been shown to interfere with DNA synthesis and repair mechanisms, leading to their anti-cancer properties .
Comparaison Avec Des Composés Similaires
Quinazoline: The parent compound of 5-Methylquinazoline, known for its wide range of biological activities.
Quinazolinone: A derivative with a carbonyl group at the 2-position, exhibiting similar pharmacological properties.
4-Methylquinazoline: Another methylated derivative with distinct chemical and biological characteristics.
Uniqueness of this compound: this compound stands out due to the specific positioning of the methyl group at the 5-position, which influences its reactivity and interaction with biological targets. This unique structural feature enhances its potential as a versatile compound in medicinal chemistry and drug development .
Propriétés
Numéro CAS |
7556-89-0 |
|---|---|
Formule moléculaire |
C9H8N2 |
Poids moléculaire |
144.17 g/mol |
Nom IUPAC |
5-methylquinazoline |
InChI |
InChI=1S/C9H8N2/c1-7-3-2-4-9-8(7)5-10-6-11-9/h2-6H,1H3 |
Clé InChI |
YNDGNDSFWJAXST-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C=NC=NC2=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


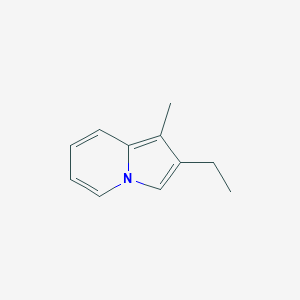
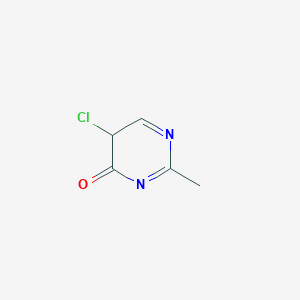
![1,4-Dioxa-7-azaspiro[4.4]nonan-7-ol](/img/structure/B11922208.png)
![5H-Pyrrolo[3,2-d]pyrimidine-7-carbaldehyde](/img/structure/B11922223.png)
![6-Amino-6-methyl-4-azaspiro[2.4]heptan-5-one](/img/structure/B11922229.png)
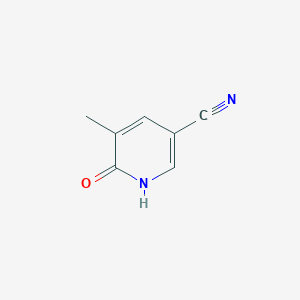

![N-methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B11922244.png)

![1-(3H-imidazo[4,5-c]pyridin-2-yl)ethanamine](/img/structure/B11922250.png)
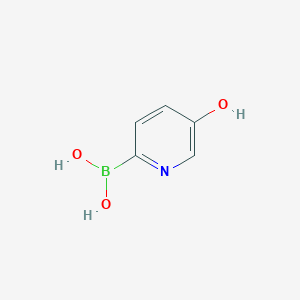
![Pyrrolo[1,2-a]pyrimidin-7-amine](/img/structure/B11922255.png)
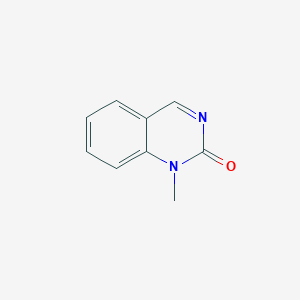
![4,9-Diazadispiro[2.2.2.2]decane](/img/structure/B11922263.png)
